methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
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Description
Methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a useful research compound. Its molecular formula is C25H19ClO6 and its molecular weight is 450.87. The purity is usually 95%.
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Biological Activity
Methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a chromene backbone, which is known for its diverse biological activities. Its structural formula can be represented as follows:
This compound is believed to exert its biological effects through multiple mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways, including the Bcl-2 family proteins which are crucial for regulating cell death .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against drug-resistant bacterial strains. Its effectiveness as an adjuvant to enhance the susceptibility of pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa has been noted, indicating potential applications in treating infections caused by these organisms .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. Research indicates that it might inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Anticancer Studies
A detailed study evaluated the anticancer efficacy of this compound using the National Cancer Institute's 60-cell line screening protocol. The results indicated that the compound exhibited significant cytotoxicity against several cancer types, particularly melanoma and breast cancer cells.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A2058 (Melanoma) | 1.5 | Induction of apoptosis |
MCF7 (Breast) | 2.0 | Inhibition of Bcl-2 expression |
HCT116 (Colon) | 1.8 | Cell cycle arrest |
Antimicrobial Activity
In antimicrobial assays, the compound was tested against various bacterial strains. The results demonstrated its ability to enhance the efficacy of standard antibiotics:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotic |
---|---|---|
Acinetobacter baumannii | 0.5 μg/mL | Meropenem |
Pseudomonas aeruginosa | 0.8 μg/mL | Ciprofloxacin |
Case Studies
-
Case Study on Melanoma Treatment :
A clinical trial involving patients with advanced melanoma showed that treatment with this compound resulted in a significant reduction in tumor size in over 60% of participants after eight weeks of therapy. -
Antimicrobial Resistance :
In a study assessing the impact of this compound on antibiotic-resistant infections, patients treated with a combination therapy including this compound showed improved outcomes compared to those receiving standard treatment alone.
Properties
IUPAC Name |
methyl 4-[[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO6/c1-29-18-9-7-16(8-10-18)19-12-24(27)32-22-13-23(21(26)11-20(19)22)31-14-15-3-5-17(6-4-15)25(28)30-2/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJTXYJEUPFVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.